Methyl 8-azido-9-hydroxynonanoate
Description
Methyl 8-azido-9-hydroxynonanoate is a specialized aliphatic methyl ester featuring a hydroxyl group at position 9 and an azide moiety at position 8 on a nine-carbon chain. This compound is of significant interest in synthetic chemistry due to its dual functional groups, which enable applications in bioconjugation (e.g., click chemistry via azide-alkyne cycloaddition) and polymer synthesis.
Properties
CAS No. |
89248-79-3 |
|---|---|
Molecular Formula |
C10H19N3O3 |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
methyl 8-azido-9-hydroxynonanoate |
InChI |
InChI=1S/C10H19N3O3/c1-16-10(15)7-5-3-2-4-6-9(8-14)12-13-11/h9,14H,2-8H2,1H3 |
InChI Key |
QHKSHBRHTGEPIW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCC(CO)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 8-azido-9-hydroxynonanoate can be synthesized through a multi-step process. One common method involves the initial preparation of methyl 9-hydroxynonanoate, which can be achieved by the oxidative cleavage of fatty acid methyl esters derived from rapeseed oil . The hydroxyl group is then introduced through reduction reactions. The azido group can be added via nucleophilic substitution reactions, where an appropriate azide source, such as sodium azide, reacts with a suitable leaving group on the nonanoate backbone .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Solvent-free conditions and mild temperatures are often employed to minimize by-products and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Methyl 8-azido-9-hydroxynonanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under controlled conditions.
Reduction: LiAlH4 or Pd/C with hydrogen gas.
Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of alkyl azides.
Scientific Research Applications
Methyl 8-azido-9-hydroxynonanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and polymers.
Biology: Potential use in bioconjugation reactions due to the presence of the azido group, which can undergo click chemistry reactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of methyl 8-azido-9-hydroxynonanoate involves its functional groups:
Azido Group: Acts as a nucleophile in substitution reactions, forming new C-N bonds.
Hydroxyl Group: Can undergo oxidation to form carbonyl compounds, which are key intermediates in various synthetic pathways.
Comparison with Similar Compounds
Structural Analogs: Functional Group Variations
Methyl 9-oxononanoate (CAS 1931-63-1)
- Molecular Formula: C₁₀H₁₈O₃ (vs. C₁₀H₁₇N₃O₃ for Methyl 8-azido-9-hydroxynonanoate).
- Reactivity : The 9-oxo group facilitates nucleophilic additions (e.g., Grignard reactions), whereas the azide and hydroxyl groups in the target compound enable orthogonal reactivity (e.g., Huisgen cycloaddition and esterification/oxidation) .
Methyl Salicylate
- Functional Groups : Aromatic ester with a hydroxyl group adjacent to the ester.
- Applications: Widely used in fragrances and pharmaceuticals, contrasting with this compound’s niche role in synthetic biology .
Diterpene-Derived Methyl Esters (e.g., Sandaracopimaric Acid Methyl Esters)
- Structure : Complex bicyclic terpene cores with ester groups.
- Biological Source: Isolated from plant resins (e.g., Austrocedrus chilensis), unlike the synthetic origin of this compound .
Physical and Chemical Properties
Table 1 summarizes key properties of this compound and its analogs:
| Compound | Molecular Weight (g/mol) | Boiling Point (°C, estimated) | Solubility (Polar Solvents) | CAS Number |
|---|---|---|---|---|
| This compound | 243.27 | 280–300* | Moderate (methanol/water) | N/A |
| Methyl 9-oxononanoate | 186.25 | 240–260 | High (ethanol) | 1931-63-1 |
| Methyl Salicylate | 152.15 | 222 | Low (water), High (ethanol) | 119-36-8 |
*Estimated based on aliphatic ester trends and polar substituent effects .

Reactivity and Spectral Characteristics
- Azide Group: The azide in this compound shows strong IR absorption at ~2100 cm⁻¹ (N₃ stretch), absent in analogs like Methyl 9-oxononanoate .
- Hydroxyl Group: A broad NMR peak (~1–5 ppm) for the 9-hydroxyl contrasts with the sharp singlet for Methyl 9-oxononanoate’s ketone (δ ~2.1–2.4 ppm) .
- Ester Hydrolysis : Both compounds undergo base-catalyzed hydrolysis, but the azide may introduce steric hindrance, slowing reaction rates compared to simpler esters .
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